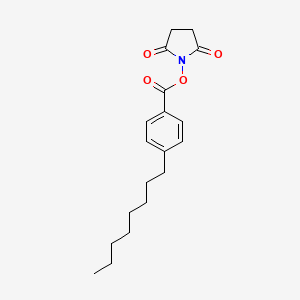
2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a benzoate group with an octyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate typically involves the esterification of 4-octylbenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction can be carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-octylbenzoic acid and 2,5-dioxopyrrolidin-1-yl.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-1-yl group can be replaced by other nucleophiles.
Oxidation: The octyl chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 4-octylbenzoic acid and 2,5-dioxopyrrolidin-1-yl.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Hydroxylated or carboxylated derivatives of the octyl chain.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a stabilizer in various formulations.
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate involves its interaction with specific molecular targets. In medicinal chemistry, it acts by modulating the activity of enzymes or receptors involved in neurological pathways. The pyrrolidin-1-yl group is known to enhance the binding affinity to these targets, leading to improved efficacy of the resulting compounds.
相似化合物的比较
Similar Compounds
2,5-Dioxopyrrolidin-1-yl benzoate: Lacks the octyl chain, resulting in different physicochemical properties.
2,5-Dioxopyrrolidin-1-yl 4-chlorobenzoate: Contains a chlorine atom instead of the octyl chain, leading to variations in reactivity and applications.
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate:
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-octylbenzoate is unique due to the presence of the octyl chain, which imparts hydrophobic characteristics and influences its solubility and interaction with biological membranes. This structural feature makes it particularly valuable in the design of compounds with enhanced bioavailability and targeted delivery.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-octylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)19(23)24-20-17(21)13-14-18(20)22/h9-12H,2-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSWVQGZJFMWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
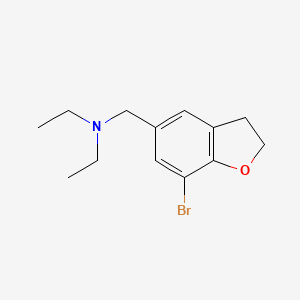
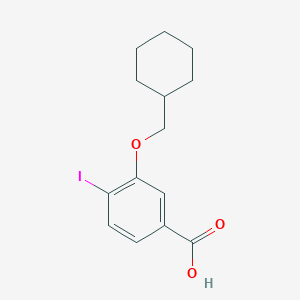
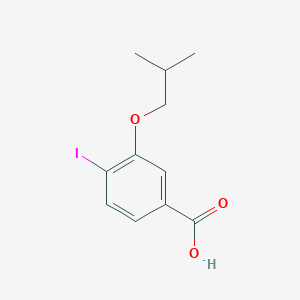
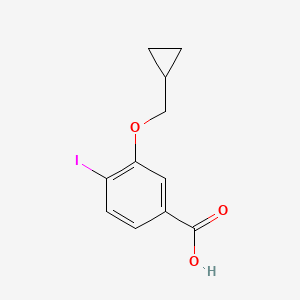
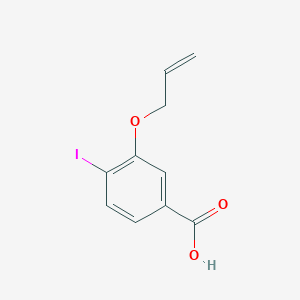


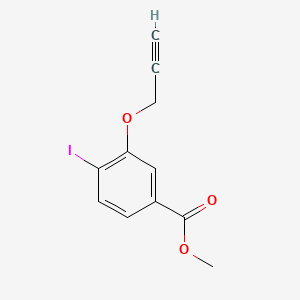
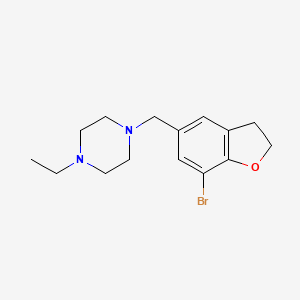

![1-[(4-Propylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B8213764.png)


![2-Chloro-N-((2'-fluoro-[1,1'-biphenyl]-4-yl)methyl)acetamide](/img/structure/B8213796.png)
